molecular formula C14H14O4 B454975 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde CAS No. 438220-46-3

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B454975
CAS No.: 438220-46-3
M. Wt: 246.26g/mol
InChI Key: SPRPGVQMLSAAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O4. It is characterized by the presence of a furan ring substituted with an ethoxyphenoxy group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 5-hydroxymethylfurfural with 4-ethoxyphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ethoxyphenoxy group may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxyphenoxy)methyl]furan-2-carbaldehyde
  • 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde

Uniqueness

5-[(4-Ethoxyphenoxy)methyl]furan-2-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as methoxy or chloro groups .

Properties

IUPAC Name

5-[(4-ethoxyphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-2-16-11-3-5-12(6-4-11)17-10-14-8-7-13(9-15)18-14/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRPGVQMLSAAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230907
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438220-46-3
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438220-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Ethoxyphenoxy)methyl]-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.